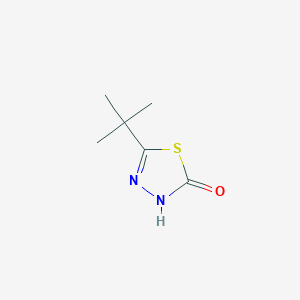
4-Acetamido-1-(6-methyl-2-pyridyl)piperidine
Descripción general
Descripción
4-Acetamido-1-(6-methyl-2-pyridyl)piperidine, also known as 4-AAP, is a versatile, synthetic organic compound. It is a piperidine derivative, which is a cyclic amine that is widely used in the synthesis of other compounds. 4-AAP has been used in a variety of scientific research applications and has numerous biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-Acetamido-1-(6-methyl-2-pyridyl)piperidine has been used for a variety of scientific research applications. It has been used as a model compound in the study of drug metabolism and pharmacokinetics. It has also been used to study enzyme-catalyzed reactions, such as the hydrolysis of amides, as well as the synthesis of peptides and proteins. This compound has also been used in the study of the structure-activity relationship of drugs and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It is also thought to have an effect on the central nervous system and to modulate the release of certain neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased memory and learning, as well as improved attention and focus. It has also been shown to have an effect on the central nervous system, resulting in increased levels of dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine in lab experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also a versatile compound, and can be used in a variety of scientific research applications. However, there are some limitations to using this compound in lab experiments. It is a relatively unstable compound, and can degrade over time. Additionally, its mechanism of action is not yet fully understood, and further research is needed to gain a better understanding of its effects.
Direcciones Futuras
There are a number of potential future directions for 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine research. One possible direction is to further explore its mechanism of action and its effects on the central nervous system. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cognitive disorders and neurodegenerative diseases. Finally, further research could be done to develop new methods of synthesis and to improve its stability for use in lab experiments.
Propiedades
IUPAC Name |
N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-4-3-5-13(14-10)16-8-6-12(7-9-16)15-11(2)17/h3-5,12H,6-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTGTBYLXXKGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223367 | |
| Record name | N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77145-54-1 | |
| Record name | N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77145-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)



![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)
![rac-(1R,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, trans](/img/structure/B6601391.png)
![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanol dihydrochloride](/img/structure/B6601397.png)

